molecular formula C15H14ClNO3S2 B2482145 (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448078-82-7

(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2482145
CAS No.: 1448078-82-7
M. Wt: 355.85
InChI Key: FJJGVLYFORFKMJ-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14ClNO3S2 and its molecular weight is 355.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in the area of organic chemistry has led to the development of novel synthesis methods and the exploration of chemical properties of derivatives related to (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone. Studies like those by Shahana and Yardily (2020) have focused on the synthesis, spectral characterization, and DFT studies of thiophene-2-yl)methanone derivatives. These works provide insights into the molecular structure, vibrational spectra, and electronic properties through density functional theory (DFT) calculations, revealing their potential in various applications, including antibacterial activity (Shahana & Yardily, 2020).

Biological Evaluation

The exploration of biological activities is another significant area of research. Compounds structurally related to this compound have been investigated for their potential therapeutic applications. For instance, studies have shown that certain derivatives exhibit promising anti-inflammatory and antibacterial properties. Ravula et al. (2016) synthesized a series of pyrazoline derivatives, demonstrating their effectiveness in vivo against inflammation and in vitro against bacterial strains. These findings highlight the compound's relevance in developing new therapeutic agents (Ravula, Babu, Manich, et al., 2016).

Material Science Applications

In material science, the derivatives of this compound contribute to the development of new materials with unique properties. The synthesis and characterization of such compounds lay the groundwork for applications in coatings, polymers, and luminescent materials. Volpi et al. (2017) reported on the synthesis of imidazo[1,5-a]pyridine derivatives with large Stokes' shifts, showcasing the potential of these compounds in creating low-cost luminescent materials (Volpi, Magnano, Benesperi, et al., 2017).

Corrosion Inhibition

An interesting application area is the use of pyrazole derivatives, structurally similar to this compound, as corrosion inhibitors for metals. Yadav et al. (2015) explored the corrosion inhibition effect of such derivatives on mild steel in hydrochloric acid solution, demonstrating significant efficiency in protecting metal surfaces. This research opens up new avenues for developing effective corrosion inhibitors in industrial applications (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c16-14-7-6-13(21-14)15(18)17-9-8-12(10-17)22(19,20)11-4-2-1-3-5-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJGVLYFORFKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.